2,2',3,4,4'-Pentabromodiphenyl ether

Descripción

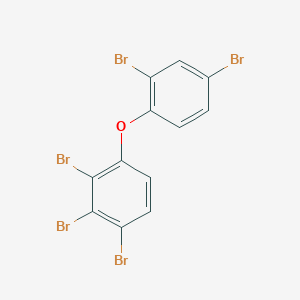

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-3-9(8(15)5-6)18-10-4-2-7(14)11(16)12(10)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLQSUZPTTUUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052685 | |

| Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182346-21-0 | |

| Record name | 2,2′,3,4,4′-Pentabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182346-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PBDE 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182346210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4'-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-tribromo-4-(2,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,4,4'-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGO8T80EZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution Dynamics of 2,2 ,3,4,4 Pentabromodiphenyl Ether

Spatiotemporal Patterns in Abiotic Matrices

The physicochemical properties of BDE-85, such as its low water solubility and high octanol-water partition coefficient, govern its distribution and behavior in the environment. These characteristics lead to its association with particulate matter in the atmosphere, sediment in aquatic systems, and organic matter in soils.

Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, BDE-85 can undergo long-range atmospheric transport (LRT), allowing it to be detected in remote regions far from its original sources. helcom.fieurochlor.org The transport of BDE-85 is primarily associated with atmospheric particles due to its low volatility. nih.govnilu.no This particulate-bound transport is influenced by meteorological conditions such as wind patterns and temperature. nih.gov

Deposition from the atmosphere occurs through both wet and dry processes. nih.gov Wet deposition involves the removal of BDE-85 from the atmosphere by precipitation, such as rain and snow. nih.gov Dry deposition occurs through the settling of particulate matter to which BDE-85 is adsorbed. nih.gov Studies in remote mountain regions of Europe have shown that higher deposition fluxes of PBDEs, including congeners found in the PentaBDE mixture, are correlated with increased temperature, particle deposition, and precipitation. copernicus.orgresearchgate.net This indicates that environmental factors play a crucial role in the movement of BDE-85 from the atmosphere to terrestrial and aquatic surfaces. The partitioning between the gas and particulate phases in the atmosphere is a complex process that is not yet fully understood, making precise predictions of its deposition challenging. helcom.fi

Aquatic System Contamination: Water Column and Sediment Partitioning

In aquatic environments, BDE-85 is typically found at low concentrations in the water column due to its hydrophobic nature. nih.govresearchgate.net It preferentially partitions from the water to suspended particulate matter and, ultimately, to the sediment. nih.govresearchgate.net Sediments, therefore, act as a primary sink and long-term reservoir for BDE-85 in aquatic ecosystems. researchgate.netnih.gov

The concentration of BDE-85 in sediments is often significantly higher than in the overlying water. nih.gov The partitioning behavior is influenced by factors such as the organic carbon content of the sediment, with higher organic content leading to greater accumulation of the compound. researchgate.net Over time, BDE-85 can be buried in deeper sediment layers, providing a historical record of contamination. researchgate.net However, processes such as bioturbation and resuspension of sediments can lead to the re-release of BDE-85 into the water column, making it available to aquatic organisms.

Concentrations of PBDEs in Aquatic Systems

This table summarizes reported concentrations of Polybrominated Diphenyl Ethers (PBDEs) in water and sediment from various locations.

| Location | Matrix | Concentration Range | Dominant Congeners Noted |

|---|---|---|---|

| Nahoon River Estuary, South Africa (Spring) | Water | BDL - 247 ng/L | BDE-17, 47, 66, 100 |

| Nahoon River Estuary, South Africa (Summer) | Water | BDL - 70.2 ng/L | BDE-17, 47, 66, 100 |

| Nahoon River Estuary, South Africa (Spring) | Sediment | 0.16 - 3.42 ng/g dw | BDE-153, 183 |

| Nahoon River Estuary, South Africa (Summer) | Sediment | 0.25 - 112 ng/g dw | BDE-153, 183 |

| Lake Shihwa, Korea | Water and Sediment | Not specified | BDE-209 |

Data compiled from studies on PBDE contamination in aquatic environments. researchgate.netnih.gov BDL: Below Detection Limit; dw: dry weight.

Terrestrial Ecosystem Presence: Soil and Dust Accumulation

In terrestrial ecosystems, soil and dust are significant reservoirs for BDE-85. nih.govresearchgate.net Contamination of soil occurs primarily through the atmospheric deposition of particle-bound BDE-85. nih.gov Due to its persistence and lipophilic nature, it binds strongly to soil organic matter, leading to its accumulation. nih.gov This can result in long-term contamination of terrestrial environments.

Indoor dust has been identified as a major sink for BDE-85 and other PBDEs. researchgate.net The compound can be released from consumer products within homes, offices, and other indoor environments and subsequently accumulate in dust. ca.gov This is a significant pathway of human exposure. The concentration of PBDEs in indoor dust can often be higher than in outdoor soil, reflecting the numerous sources present indoors.

Anthropogenic Sources and Dispersal Pathways

The presence of BDE-85 in the environment is a direct result of human activities, from its industrial production to the use and disposal of products containing it.

Releases from Industrial Processes and Material Lifecycle

Historically, BDE-85 was released into the environment during the manufacturing of the commercial PentaBDE mixture and during its incorporation into various products. epa.gov These releases could occur through wastewater discharges, atmospheric emissions, and the disposal of industrial waste. Although the production of PentaBDE has been phased out in many parts of the world, including the United States and Europe, historical manufacturing sites can still be significant sources of contamination to the local environment. epa.govwikipedia.org Furthermore, the entire lifecycle of products containing BDE-85, from manufacturing to use and disposal, contributes to its environmental burden.

Diffuse Sources from Consumer Products and Waste Management

A primary dispersal pathway for BDE-85 is through the volatilization and leaching from consumer products during their use. epa.govnih.gov Products such as upholstered furniture, mattresses, and electronics containing polyurethane foam treated with PentaBDE can continuously release the compound into the indoor and outdoor environment. pops.intca.gov

Waste management practices play a crucial role in the ongoing release of BDE-85. pops.int When products containing this compound reach the end of their useful life, they are often disposed of in landfills. ca.gov BDE-85 can leach from these landfills into the surrounding soil and groundwater. epa.gov The recycling of materials, such as plastics from electronic waste (e-waste), can also be a source of BDE-85 release if not properly managed. researchgate.net Incineration of waste containing BDE-85 can lead to the formation of other toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans, although modern incinerators are designed to minimize these emissions.

Major Sources of BDE-85 and Other PBDEs

This table outlines the primary anthropogenic sources and release mechanisms for Polybrominated Diphenyl Ethers (PBDEs).

| Source Category | Specific Examples | Primary Release Mechanism |

|---|---|---|

| Industrial Processes | Manufacturing of PentaBDE mixtures; Incorporation into polymers | Wastewater discharge, atmospheric emissions, industrial waste |

| Consumer Products (In-Use) | Flexible polyurethane foam (furniture, mattresses, carpet padding) | Volatilization, dust formation, abrasion |

| Plastics in electronics and appliances (e.g., computers, TVs) | ||

| Waste Management | Landfill disposal of treated products | Leachate, landfill gas emissions |

| Recycling of e-waste and plastics | Emissions during shredding and processing |

Summary of key sources contributing to the environmental presence of BDE-85 and other PBDEs. epa.govpops.intca.govresearchgate.net

Bioaccumulation, Biotransformation, and Toxicokinetics of 2,2 ,3,4,4 Pentabromodiphenyl Ether in Biological Systems

Bioaccumulation and Biomagnification in Food Web Dynamics

Bioaccumulation is the process by which organisms absorb a substance from their environment, leading to a concentration of the substance in their tissues. When this occurs through the consumption of other organisms, it can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain.

The trophic transfer efficiency of a contaminant is often quantified using the Trophic Magnification Factor (TMF). A TMF value greater than one indicates that the chemical is biomagnifying through the food web. Research conducted in the marine food web of Bohai Bay, North China, has demonstrated the biomagnification potential of BDE-85. In this ecosystem, BDE-85 was found to have a significant positive relationship between its concentration and the trophic level of the organism.

A study assessing 13 PBDE congeners in this marine food web reported a Trophic Magnification Factor (TMF) for BDE-85. The probability of the TMF for BDE-85 being greater than 1 was determined to be 100% through Monte-Carlo simulations, providing strong evidence for its biomagnification. nih.gov The TMF for BDE-85, along with other selected PBDE congeners from this study, is presented in the table below.

Trophic Magnification Factors (TMFs) of Selected PBDE Congeners in the Bohai Bay Marine Food Web

| Compound | Trophic Magnification Factor (TMF) | Probability of TMF > 1 |

|---|---|---|

| BDE-85 | >1 | 100% |

| BDE-28 | >1 | 99% |

| BDE-47 | >1 | 100% |

| BDE-99 | >1 | 100% |

| BDE-100 | >1 | 100% |

| BDE-153 | >1 | 94% |

| BDE-154 | >1 | 99% |

Data sourced from a study on the marine food web of Bohai Bay, North China. nih.gov

The accumulation of BDE-85 and other PBDEs can vary significantly between different species (interspecies variability) and among individuals of the same species (intraspecies variability). These differences can be attributed to a range of factors including metabolic capacity, dietary preferences, age, sex, and the lipid content of tissues.

For instance, studies on various fish species have shown differing congener profiles, suggesting species-specific metabolic capabilities for PBDEs. nih.gov In mammals, the distribution of PBDEs in tissues also shows variability. For example, in sheep, adipose tissue tends to accumulate more-brominated BDEs, while muscle and visceral organs primarily bioaccumulate less-brominated congeners. mdpi.com The concentration of PBDEs in different organs of sheep was found to vary, with the heart showing the highest concentration, potentially due to the high degree of blood perfusion. mdpi.com

Intraspecies variability can be influenced by factors such as the size and sex of the organism. While not specific to BDE-85, studies on other contaminants have shown that concentrations can be positively or negatively correlated with the size of the animal. researchgate.net

Endogenous Biotransformation and Metabolite Characterization

Once assimilated by an organism, BDE-85 can undergo biotransformation, a series of metabolic processes that can alter its chemical structure. These transformations can lead to the formation of metabolites that may have different toxicokinetic properties and biological activities compared to the parent compound.

Oxidative metabolism, often mediated by cytochrome P450 monooxygenases, is a primary pathway for the biotransformation of PBDEs in many organisms. nih.gov This process can introduce hydroxyl (-OH) groups onto the aromatic rings of the BDE molecule, forming hydroxylated PBDEs (OH-PBDEs). These OH-PBDEs can then be further metabolized, for example, through methylation to form methoxylated PBDEs (MeO-PBDEs).

The metabolite 6-OH-BDE-85 has been identified in marine environments, suggesting that it is a product of the in vivo metabolism of BDE-85. semanticscholar.orgresearchgate.net Furthermore, both 6-OH-BDE-85 and 6-MeO-BDE-85 have been detected in marine organisms, such as red algae in the Baltic Sea. semanticscholar.org The presence of these metabolites indicates that BDE-85 undergoes oxidative biotransformation in the marine ecosystem. semanticscholar.orgsfu.ca

Identified Oxidative Metabolites of BDE-85 in Marine Organisms

| Parent Compound | Metabolite | Organism/Environment |

|---|---|---|

| BDE-85 | 6-OH-BDE-85 | Marine Environment, Red Algae |

| BDE-85 | 6-MeO-BDE-85 | Red Algae |

Data compiled from studies on marine environments. semanticscholar.orgsfu.ca

Reductive debromination is another significant biotransformation pathway for PBDEs, particularly in anaerobic environments and in certain organisms like fish. nih.govnih.gov This process involves the removal of bromine atoms from the PBDE molecule, resulting in the formation of lower-brominated congeners. This interconversion of congeners is a critical aspect of PBDE metabolism as it can lead to the formation of congeners that may be more or less persistent and toxic than the parent compound.

Microbial communities in soils and sediments have been shown to reductively debrominate higher-brominated BDEs to lower-brominated ones. nih.govnih.gov For instance, octa-BDE mixtures have been observed to be debrominated to hepta-, hexa-, penta-, tetra-, and even di-BDEs by microbial action. nih.govberkeley.edu In fish, reductive debromination appears to be a primary metabolic pathway for PBDEs, in contrast to mammals where oxidative metabolism is more dominant. nih.gov This process can alter the congener profile within an organism over time.

The cleavage of the ether bond that links the two phenyl rings is another potential metabolic pathway for PBDEs. This cleavage results in the formation of brominated phenols (BPs). This metabolic route has been observed for other PBDE congeners, such as BDE-99, which can be metabolized to 2,4,5-tribromophenol (B77500) in human hepatocytes. nih.gov

While direct evidence for the ether linkage cleavage of BDE-85 in biological systems is limited in the reviewed literature, the structural similarity to other PBDEs that undergo this transformation suggests that it is a plausible metabolic pathway. The formation of bromophenols is significant as these metabolites have their own distinct toxicological properties. nih.gov Additionally, the photolytic degradation of PBDEs by UV irradiation has been shown to produce bromophenols, indicating that this transformation can also occur abiotically in the environment. nih.gov

Role of Cytochrome P450 Enzymes and Other Biotransforming Systems

The biotransformation of 2,2',3,4,4'-Pentabromodiphenyl ether (BDE-85), like other polybrominated diphenyl ethers (PBDEs), is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes crucial for the metabolism of xenobiotics. taylorandfrancis.comnih.govmdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation and debromination, which are critical first steps in metabolizing lipophilic compounds like PBDEs, making them more water-soluble and facilitating their excretion. mdpi.com

While specific research on the metabolism of BDE-85 is limited, extensive studies on structurally similar congeners provide significant insight into its likely metabolic pathways. For instance, the metabolism of the tetra-BDE congener, BDE-47, has been shown to be predominantly mediated by CYP2B6, which produces various hydroxylated metabolites. nih.gov In vitro studies using human liver microsomes have identified multiple hydroxylated products of BDE-47, confirming the significant role of CYP enzymes in its biotransformation. nih.gov

Similarly, studies on the penta-BDE congener, BDE-99, in human hepatocytes have demonstrated that it can be metabolized to form monohydroxylated pentabrominated diphenyl ethers and other products. researchgate.netnih.gov This metabolic activity was associated with the up-regulation of genes encoding for CYP1A2 and CYP3A4, suggesting their involvement in the biotransformation process. researchgate.netnih.gov Given the structural similarities, it is highly probable that BDE-85 is also a substrate for these and other CYP isoforms. The metabolic process for PBDEs can involve hydroxylation, cleavage of the ether bond, and both oxidative and reductive debromination. nih.gov

In addition to the CYP system, other biotransforming enzymes may play a role. For example, glutathione (B108866) S-transferases (GSTs) are involved in Phase II conjugation reactions, which further increase the water solubility of metabolites for excretion. The up-regulation of GSTM1 has been observed in hepatocytes exposed to BDE-99, indicating a potential role for this pathway in the detoxification of PBDE metabolites. researchgate.net

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of PBDEs This table is based on data from related PBDE congeners due to limited specific data for BDE-85.

| PBDE Congener | Implicated CYP Isoform(s) | Key Metabolic Reaction |

| BDE-47 (Tetra-BDE) | CYP2B6 | Hydroxylation |

| BDE-99 (Penta-BDE) | CYP1A2, CYP3A4 | Hydroxylation, Ether-bond cleavage |

Toxicokinetic Processes: Absorption, Distribution, and Elimination

Toxicokinetics describes the movement of toxic substances within an organism, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). longdom.org

Gastrointestinal Absorption and Systemic Distribution

Once absorbed, BDE-85, being highly lipophilic, partitions from the aqueous environment of the blood into lipoproteins and cellular membranes for systemic distribution throughout the body. nih.gov This distribution is route-independent and leads to the compound reaching various tissues and organs. cdc.gov

Tissue-Specific Sequestration and Retention Dynamics

Due to its lipophilic nature, BDE-85 preferentially accumulates in tissues with high lipid content. nih.govresearchgate.net Whole-body autoradiography studies in adult C57BL mice have provided detailed insights into the tissue-specific sequestration of BDE-85. Initial distribution shows concentration in specific organs, including the liver, adrenal cortex, ovaries, and lungs. nih.govresearchgate.net Notably, initial uptake in the brain has also been observed. nih.govresearchgate.net

Over time, the retention dynamics shift. While initial concentrations may be high in specific organs, a redistribution occurs, leading to long-term sequestration primarily in adipose tissue. nih.govresearchgate.netwikipedia.org At longer post-injection times, the highest concentrations of radioactivity from labeled BDE-85 were found in fat depots and the liver, with considerably lower levels in other tissues. nih.govresearchgate.net This pattern is consistent with findings for other persistent, lipophilic PBDE congeners like BDE-99 and BDE-100, which also show a preference for disposition in adipose tissue, skin, and the gastrointestinal tract. tandfonline.comnih.govnih.gov

Table 2: Tissue Distribution of this compound (BDE-85) in Adult C57BL Mice

| Tissue/Organ | Sequestration Level | Retention Dynamics |

| Adipose Tissue | High | Primary site for long-term retention |

| Liver | High | Site of initial concentration and metabolism |

| Adrenal Cortex | High | Site of initial concentration |

| Ovary | High | Site of initial concentration |

| Lung | High | Site of initial concentration |

| Brain | Moderate | Site of initial, but transient, concentration |

Excretory Pathways and Elimination Half-Lives

The elimination of BDE-85 and its metabolites occurs through several pathways, with fecal excretion being the most significant. tandfonline.comtandfonline.com Studies on related penta-BDEs, such as BDE-99 and BDE-100, show that a substantial portion of an oral dose is excreted in the feces, largely as the unchanged parent compound. tandfonline.comnih.govnih.gov

Biliary excretion is another important route, particularly for metabolites. tandfonline.comtandfonline.com Hydroxylated metabolites formed in the liver can be excreted into the bile and subsequently eliminated via the feces. tandfonline.comtandfonline.com In contrast, urinary excretion of PBDEs is consistently very low, accounting for less than 1% of the administered dose for congeners like BDE-99 and BDE-100. tandfonline.comnih.govnih.gov

The elimination half-life of PBDEs varies depending on the specific congener. Generally, half-lives in humans can be on the order of years. researchgate.net However, evidence suggests that BDE-85 may be eliminated more rapidly than some other congeners. It has been noted that BDE-85 can be metabolized and eliminated "much faster" than the hexabrominated congener BDE-154. researchgate.net This is in contrast to the highly persistent decabromodiphenyl ether (BDE-209), which has a much shorter half-life of about 15 days, and lower brominated congeners like BDE-47 and BDE-99, which have half-lives estimated at several years. osti.govnih.gov

Transporter-Mediated Uptake Mechanisms (e.g., Organic Anion-Transporting Polypeptides)

Due to their relatively large molecular weight and lipophilicity, PBDEs like BDE-85 cannot efficiently enter hepatocytes—the primary site of their metabolism—by simple diffusion alone. nih.gov Their uptake into the liver is facilitated by carrier-mediated transport systems, specifically the Organic Anion-Transporting Polypeptides (OATPs). nih.govnih.govnih.gov

Studies using cell lines expressing human OATPs have confirmed that several PBDE congeners are substrates for these transporters. Specifically, OATP1B1, OATP1B3, and OATP2B1, which are highly expressed on the basolateral membrane of human hepatocytes, have been shown to transport BDE-47, BDE-99, and BDE-153. nih.govmdpi.com Kinetic analyses revealed that these transporters have a high affinity for PBDEs. nih.gov For example, OATP1B1 and OATP1B3 transport BDE-99 with Michaelis-Menten constant (Kₘ) values of 0.91 µM and 0.70 µM, respectively. nih.gov

Although BDE-85 has not been explicitly tested in these assays, its structural and chemical similarity to BDE-99 and other active congeners strongly suggests that it is also a substrate for these hepatic OATP transporters. This transporter-mediated uptake is a critical step for the subsequent metabolism and biliary excretion of BDE-85. nih.govnih.gov

Table 3: Kinetic Parameters of PBDE Transport by Human Hepatic OATPs Data is for related congeners, as specific values for BDE-85 are not available.

| Transporter | PBDE Congener | Kₘ (µM) |

| OATP1B1 | BDE-99 | 0.91 |

| OATP1B3 | BDE-99 | 0.70 |

| OATP2B1 | BDE-99 | 0.87 |

| OATP1B1 | BDE-47 | 0.31 |

| OATP1B3 | BDE-47 | 0.41 |

| OATP2B1 | BDE-47 | 0.81 |

Advanced Analytical Methodologies for 2,2 ,3,4,4 Pentabromodiphenyl Ether and Its Metabolites

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the detection method of choice for PBDE analysis due to its high selectivity and sensitivity. cdc.gov It allows for the definitive identification of congeners and can distinguish between co-eluting compounds that cannot be separated chromatographically. cdc.gov

High-resolution mass spectrometry (HRMS), often coupled with GC (GC-HRMS), is considered the most reliable and selective technique for the determination of PBDEs in complex environmental and biological matrices. thermofisher.comnih.gov HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). thermofisher.comnih.gov This high mass accuracy allows for the confident identification of analytes by determining their elemental composition and effectively discriminating them from background matrix interferences. thermofisher.com

GC-HRMS is the analytical technique of choice for PBDE determination in food and is specified in regulatory methods like EPA Method 1614A for various environmental samples. thermofisher.comepa.govwell-labs.com The high selectivity and sensitivity of HRMS are crucial for reducing false positives and for detecting the ultra-trace levels of these toxic compounds. thermofisher.com For example, instrument detection limits for individual congeners using GC-HRMS can range from 0.1 to 4.8 picograms (pg). nih.gov

Table 2: Performance Characteristics of HRMS for PBDE Analysis

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Mass Resolution | Ability to distinguish between ions of very similar m/z. | >5,000 or >10,000 (10% valley) | epa.govresearchgate.net |

| Mass Accuracy | Closeness of the measured mass to the theoretical exact mass. | <2 to <5 ppm | thermofisher.com |

| Instrument Detection Limit (IDL) | The lowest amount of a substance that can be distinguished from the absence of that substance. | 0.1 - 4.8 pg | nih.gov |

| Method Detection Limit (MDL) | The minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. | 5 pg/g (salmon) to 93 pg/g (lake trout) | nih.gov |

Tandem mass spectrometry (MS/MS), particularly with triple quadrupole (QqQ) instruments, provides an exceptional degree of selectivity and sensitivity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). thermofisher.comosti.gov In this technique, a specific precursor ion (e.g., the molecular ion of BDE-85) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. osti.govwaters.com This process dramatically reduces chemical noise and matrix interference. thermofisher.com

GC-MS/MS is a powerful tool for the quantitative analysis of PBDEs and offers a cost-effective alternative to HRMS for many applications. osti.govwaters.com The characteristic fragmentation patterns obtained in the collision cell can also provide valuable structural information, helping to differentiate between isomers. nih.gov

For polar metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique. nih.govnih.gov It allows for the direct analysis of hydroxylated PBDEs without derivatization and can be used to identify and confirm metabolites in various matrices. nih.govresearchgate.net The fragmentation patterns generated by MS/MS are crucial for the structural elucidation of unknown metabolites formed through processes like hydroxylation or debromination. nih.govnih.govnih.gov

Sample Preparation and Clean-up for Complex Environmental and Biological Matrices

The analysis of BDE-85 and its metabolites requires rigorous sample preparation to extract the analytes and remove interfering substances from the complex sample matrix. nih.gov The specific procedures vary depending on the matrix type (e.g., water, sediment, fish tissue, or human serum).

For solid samples like sediment and sludge, common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE). thermofisher.comosti.govconicet.gov.ar Liquid samples are often extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). cdc.govepa.gov

Biological matrices such as fish tissue, which have high lipid content, require extensive clean-up. nih.gov A typical workflow involves extraction followed by lipid removal, which can be accomplished using techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid. epa.govnih.gov Further purification is often performed using column chromatography with sorbents such as silica, Florisil, or alumina. osti.govresearchgate.netepa.gov For the analysis of both neutral PBDEs and their polar metabolites, samples may be fractionated to separate the neutral compounds (PBDEs) from the phenolic fraction (OH-PBDEs). nih.govnih.govnih.gov More modern approaches, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, have been adapted for the simultaneous extraction of both polar and non-polar contaminants from biological samples. nih.gov

Table 3: Common Sample Preparation and Clean-up Techniques

| Technique | Matrix Type | Purpose | Reference |

|---|---|---|---|

| Soxhlet Extraction | Solid, Tissue | Analyte Extraction | thermofisher.comepa.gov |

| Pressurized Liquid Extraction (PLE) | Solid, Tissue | Analyte Extraction | researchgate.net |

| Solid-Phase Extraction (SPE) | Aqueous, Biological Fluids | Extraction & Clean-up | osti.govepa.gov |

| Gel Permeation Chromatography (GPC) | Biota (High Lipid) | Lipid Removal | nih.gov |

| Sulfuric Acid Treatment | Biota (High Lipid) | Lipid Removal | epa.govnih.gov |

| Silica/Florisil/Alumina Column Chromatography | All Extracts | Fractionation & Clean-up | researchgate.netepa.gov |

| QuEChERS | Biological | Simultaneous extraction of polar & non-polar compounds | nih.gov |

Challenges and Innovations in Congener-Specific Analysis of Pentabromodiphenyl Ethers

The congener-specific analysis of pentabromodiphenyl ethers (pentaBDEs), including the specific congener 2,2',3,4,4'-pentabromodiphenyl ether (BDE-85), is critical for understanding their environmental fate, bioaccumulation, and toxicological profiles. researchgate.net Commercial pentaBDE flame retardant mixtures, such as DE-71, are not single compounds but complex formulations containing various polybrominated diphenyl ether (PBDE) congeners, primarily tetra-, penta-, and hexa-BDEs. nih.govindustrialchemicals.gov.au The accurate quantification of individual congeners like BDE-85 is essential because the environmental behavior and toxicity of PBDEs vary significantly depending on the number and position of bromine atoms. industrialchemicals.gov.aunih.gov However, separating and quantifying these structurally similar compounds within complex environmental and biological matrices presents significant analytical hurdles. thermofisher.comcdc.gov

Challenges in Congener-Specific Analysis

The analysis of PBDEs, particularly congeners within the pentaBDE technical mixture, is fraught with difficulties that span from sample preparation to instrumental detection. These challenges often lead to inaccuracies and inconsistencies in reported environmental concentrations. Gas chromatography (GC) coupled with mass spectrometry (MS) is the standard and primary analytical technique for congener-specific PBDE analysis. thermofisher.comcdc.gov However, several factors complicate this process.

Chromatographic Co-elution: With 209 possible PBDE congeners, chromatographic separation is inherently complex. nih.govnih.gov Many congeners have very similar physical and chemical properties, leading to overlapping peaks (co-elution) in GC analysis. thermofisher.com For example, the separation of BDE-49 and BDE-71 is known to be challenging in complex environmental samples. thermofisher.com While BDE-85 is a component of commercial mixtures, its accurate quantification can be hindered by co-elution with other congeners depending on the specific GC column and conditions used.

Matrix Interference: Environmental and biological samples (e.g., sediment, sludge, blood, and breast milk) contain a multitude of organic compounds, such as lipids and humic acids, that can interfere with PBDE analysis. cdc.govnih.gov These matrix components can mask the analyte peaks, suppress the instrument's response, and contaminate the analytical system. Therefore, extensive and meticulous sample cleanup and extraction procedures are necessary to isolate the PBDEs and remove interfering substances. cdc.govnih.gov

Thermal Degradation: Higher brominated congeners are susceptible to thermal degradation in the high-temperature environment of the GC injector and column. nih.gov This degradation can lead to the formation of lower-brominated PBDEs, artificially inflating their measured concentrations and giving a false representation of the original congener profile. This is a significant issue for decaBDE (BDE-209) but can also affect hepta- to nona-BDEs, whose degradation products could potentially interfere with the analysis of native pentaBDEs. nih.gov

Lack of Analytical Standards: A major limitation in PBDE analysis is the unavailability of commercial analytical standards for all 209 congeners. nih.gov Accurate identification and quantification rely on comparison with a known standard. For many congeners, including some metabolites, the absence of these standards means they can only be tentatively identified or quantified using the response factor of a structurally similar congener, a practice that introduces uncertainty. nih.gov

Table 1: Summary of Key Challenges in Congener-Specific PBDE Analysis

| Challenge | Description | Impact on Analysis of this compound (BDE-85) |

|---|---|---|

| Chromatographic Co-elution | Overlapping of GC peaks from different congeners with similar retention times. thermofisher.com | Inaccurate quantification due to interference from other co-eluting penta-, tetra-, or hexa-BDE congeners. |

| Matrix Interference | Presence of lipids and other organic matter in environmental and biological samples. cdc.gov | Signal suppression or enhancement, leading to under- or overestimation of BDE-85 concentrations. Requires extensive sample cleanup. |

| Thermal Degradation | Breakdown of higher-brominated PBDEs at high temperatures in the GC system. nih.gov | Potential for formation of new compounds that could interfere with BDE-85 analysis, though less of a direct issue for pentaBDEs themselves. |

| Lack of Standards | Commercial unavailability of certified reference standards for all 209 PBDE congeners and their metabolites. nih.gov | Complicates the positive identification and accurate quantification of less common congeners and transformation products. |

| Laboratory Contamination | Ubiquitous presence of some PBDEs (especially BDE-209) in laboratory environments can lead to sample contamination. nih.gov | Risk of artificially high readings if stringent quality control measures are not implemented. |

Innovations in Analytical Methodologies

To overcome these challenges, researchers have developed and implemented innovative techniques and improved existing methodologies. These advancements have significantly enhanced the sensitivity, selectivity, and accuracy of congener-specific PBDE analysis.

Advanced Chromatographic Techniques: The use of longer, narrower bore capillary GC columns can improve the resolution of complex congener mixtures, although this can increase analysis time and the risk of thermal degradation for highly brominated congeners. nih.gov More significant innovations include the application of two-dimensional gas chromatography (GCxGC), which provides vastly superior separating power for highly complex samples.

High-Resolution Mass Spectrometry (HRMS): One of the most impactful innovations is the use of high-resolution mass spectrometers, such as Orbitrap-based GC-MS systems. thermofisher.com These instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the differentiation of target analytes from matrix interferences with the same nominal mass. This high mass accuracy and spectral fidelity are critical for correct compound identification in complex environmental samples. thermofisher.com

Novel Injection Techniques: To mitigate the thermal degradation of sensitive congeners, alternative injection methods have been employed. Programmable Temperature Vaporization (PTV) and on-column injection techniques introduce the sample into the GC column at a lower initial temperature, which is then rapidly increased. nih.gov This minimizes the time the analytes spend in the hot injection port, reducing the likelihood of degradation. nih.govresearchgate.net

Improved Ionization and Detection Methods: While Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds, it can be prone to selectivity issues. nih.govnih.gov Electron Ionization (EI) provides more structural information, aiding in congener identification. researchgate.netnih.gov The development of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, effectively filtering out background noise and interferences. nih.gov

Analysis of Metabolites: The analysis of hydroxylated (OH-PBDEs) and other polar metabolites often requires a different approach. Since these compounds are not typically amenable to GC analysis without derivatization, liquid chromatography-mass spectrometry (LC-MS) has become a valuable tool. nih.govresearchgate.net LC-MS allows for the direct analysis of these more polar transformation products, providing crucial data for toxicological and metabolic studies. nih.gov

Table 2: Innovations and Solutions in Congener-Specific PBDE Analysis

| Innovation | Description | Advantage for PentaBDE Analysis |

|---|---|---|

| High-Resolution Mass Spectrometry (e.g., GC-Orbitrap) | Provides high mass accuracy (<2 ppm), allowing for precise elemental composition determination. thermofisher.com | Significantly improves selectivity and confidence in identifying BDE-85 and other congeners in complex matrices. |

| Advanced Injection Techniques (PTV, On-Column) | Minimize analyte residence time in the hot injector, reducing thermal breakdown. nih.gov | Enhances the accuracy of quantifying a full suite of congeners by preventing artificial formation of lower-brominated congeners. |

| Tandem Mass Spectrometry (MS/MS) | A highly selective technique that isolates a specific precursor ion and detects a characteristic product ion. nih.gov | Reduces matrix interference and improves signal-to-noise ratio, allowing for lower detection limits. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation technique better suited for more polar compounds that are not volatile enough for GC. nih.gov | Enables the direct analysis of hydroxylated and other polar metabolites of pentaBDEs without the need for chemical derivatization. |

| Development of New Standards | Ongoing synthesis and commercial availability of a wider range of individual PBDE congener standards. researchgate.net | Allows for more accurate and reliable identification and quantification of previously unquantifiable congeners. |

Biomonitoring Studies and Trends of 2,2 ,3,4,4 Pentabromodiphenyl Ether Exposure

Temporal Trends in Human and Wildlife Biomonitoring Data

Long-term studies have been essential for tracking the concentration of BDE-85 in human populations, reflecting trends in environmental contamination and the effectiveness of regulatory actions that phased out commercial pentaBDE mixtures in the mid-2000s.

A retrospective study of U.S. human serum collected between 1985 and 2002 showed fluctuating median concentrations of BDE-85. The levels were generally low, often near the limit of detection, and did not exhibit the clear increasing trend observed for other major PBDE congeners like BDE-47 during the same period. researchgate.net For instance, the median concentration was below 0.5 ng/g lipid weight in 1985-1989, rose slightly to 0.61 ng/g and 0.78 ng/g in the subsequent five-year periods, and then decreased to 0.70 ng/g in 2000-2002. researchgate.net

Another study involving a Danish cohort showed a significant negative correlation between the concentration of BDE-85 in breast milk and the date of childbirth within the study period, suggesting a potential decrease in exposure over time. detoxmetals.com While many studies have confirmed decreasing trends for the most abundant PBDEs (like BDE-47, -99, and -100) in human plasma and milk since the 2004 phase-out, the trends for less prevalent congeners like BDE-85 are not as clearly defined due to their lower concentrations. nih.govnih.govresearchgate.net Mechanistic modeling suggests that after a ban, the decline in human body burdens can vary between congeners based on factors like their presence in older products still in use and their environmental persistence. nih.govresearchgate.net

| Time Period | Median Concentration (ng/g lipid weight) | Range (ng/g lipid weight) |

|---|---|---|

| 1985–1989 | <0.5 | <0.5–1.08 |

| 1990–1994 | 0.61 | 0.50–1.4 |

| 1995–1999 | 0.78 | 0.50–1.9 |

| 2000–2002 | 0.70 | 0.50–1.4 |

Assessment of Background Environmental Exposure Levels in Various Populations

BDE-85 is one of the PBDE congeners measured in large-scale biomonitoring programs to establish background exposure levels in the general population. These levels represent typical, non-occupational exposure resulting from the presence of these chemicals in everyday environments.

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) for the 2003–2004 cycle included measurements for BDE-85 in the serum of the general population. nih.govepa.gov While congeners like BDE-47, BDE-99, BDE-100, and BDE-153 were detected in nearly all participants, BDE-85 was found less frequently and at lower concentrations. nih.govepa.gov Similarly, a study analyzing pooled serum samples from Australian children, infants, and adults found BDE-85 was detected in only 21% of the samples, indicating that for most of the population, exposure is low or non-detectable. nih.gov

Transplacental and Lactational Transfer Studies

The transfer of BDE-85 from mother to child, both during pregnancy (transplacental) and through breastfeeding (lactational), is a critical area of study, as the developing fetus and infant are considered particularly vulnerable to the effects of chemical exposure.

Studies have confirmed that PBDEs, including those in the penta- to octa-brominated range, can cross the placental barrier. diva-portal.orgnih.govresearchgate.net This is evidenced by the detection of these congeners in umbilical cord serum. diva-portal.orgnih.govresearchgate.net However, for many PBDEs, the concentrations in cord serum are typically lower than in the corresponding maternal serum, suggesting a partial barrier to transfer. diva-portal.orgnih.govresearchgate.net

BDE-85 has also been measured in human breast milk, confirming that lactation is a significant pathway of exposure for nursing infants. detoxmetals.comnih.gov In a study of mother-neonate pairs, BDE-85 was one of the congeners quantified in both maternal serum and milk samples. nih.gov The lipophilic (fat-loving) nature of PBDEs facilitates their accumulation in the lipid-rich environment of breast milk. While this transfer can represent a substantial portion of an infant's early-life exposure, it also contributes to the depuration, or cleansing, of these compounds from the mother's body. nih.gov However, one study noted that while most PBDE congeners showed significant correlations between their concentrations in placenta and paired breast milk samples, BDE-85 did not, suggesting its transfer dynamics may differ from other congeners. detoxmetals.com

Comparative Analysis Across Different Biological Specimen Types (e.g., serum, blood, milk, hair)

To fully understand human exposure, researchers often compare the concentrations of chemicals like BDE-85 across different biological matrices. Serum, blood, breast milk, and hair are common specimens used for biomonitoring, each offering unique insights.

Serum and blood are the most frequently used matrices for assessing the internal body burden of persistent organic pollutants. acs.org Breast milk is particularly valuable for evaluating lactational transfer and infant exposure. detoxmetals.comnih.gov Studies that have measured BDE-85 in both maternal serum and breast milk provide data on the partitioning of the chemical between these two compartments. nih.gov The concentration of PBDEs is typically reported on a lipid-weight basis to account for the variation in fat content between samples and individuals, which is especially important when comparing serum and milk. diva-portal.orgnih.gov

One study that measured 14 PBDE congeners in both placenta and paired breast milk samples found that the median concentrations of all congeners were considerably lower in the placenta than in milk. detoxmetals.com This highlights the high potential for PBDEs to accumulate in breast milk. While hair analysis is emerging as a non-invasive method for assessing long-term exposure to some flame retardants, its application specifically for BDE-85 is less established compared to serum or milk. researchgate.net The comparison across specimen types helps to build a more complete picture of the absorption, distribution, and excretion of BDE-85 in the human body.

| Biological Specimen | Finding | Reference |

|---|---|---|

| Serum (General Population) | Detected in U.S. NHANES 2003-2008 surveys. | nih.gov |

| Serum (Australian Population) | Detected in 21% of pooled samples from infants, children, and adults. | nih.gov |

| Maternal Serum & Milk | Quantified in samples from the U.S. EPA MAMA Study. | nih.gov |

| Placenta & Breast Milk | Measured in a study of Danish and Finnish mother-infant pairs. | detoxmetals.com |

Ecological Implications and Risk Assessment Frameworks for Pentabromodiphenyl Ethers

Regulatory and Policy Frameworks: The Stockholm Convention and International Initiatives

The global concern over the environmental and health risks posed by persistent organic pollutants (POPs) led to the adoption of the Stockholm Convention in 2001, an international environmental treaty aimed at eliminating or restricting the production and use of these substances. wikipedia.orgwikipedia.org Recognizing the hazardous properties of commercial pentabromodiphenyl ether (c-pentaBDE), which is a mixture of various polybrominated diphenyl ether (PBDE) congeners including 2,2',3,4,4'-Pentabromodiphenyl ether, the Conference of the Parties to the Stockholm Convention decided in 2009 to list it in Annex A for elimination. brsmeas.orgpops.int This listing obligates signatory parties to take measures to eliminate the production and use of these chemicals. wikipedia.org

The decision to list c-pentaBDE was based on scientific evidence demonstrating its persistence in the environment, its ability to bioaccumulate in living organisms, and its potential for long-range environmental transport. wikipedia.org The convention acknowledges that POPs can be transported across international boundaries far from their sources, leading to contamination in even the most remote regions of the world. wikipedia.org

Initially, the listing of c-pentaBDE included specific exemptions, such as for recycling of articles containing these substances. brsmeas.orgbrsmeas.org However, these exemptions were time-limited and subject to review, with a final expiration date set to ensure the ultimate goal of elimination. brsmeas.orgpops.int The European Union, for instance, has since withdrawn its exemption for recycling materials containing certain PBDEs, signaling a move towards a more circular and non-toxic economy. foodpackagingforum.org As of July 2024, the amendments to list these chemicals have entered into force for 182 of the 186 Parties to the Stockholm Convention. pops.int

Other international bodies have also taken action. For example, the OSPAR Commission for the Protection of the Marine Environment of the North-East Atlantic included brominated flame retardants in its List of Chemicals for Priority Action, prompting risk reduction strategies and monitoring of their environmental levels. pops.int

Key International Regulatory Actions on Pentabromodiphenyl Ethers

| Year | Regulatory Body/Treaty | Action | Key Provisions |

|---|---|---|---|

| 2001 | United Nations Environment Programme (UNEP) | Adoption of the Stockholm Convention | Framework for eliminating or restricting POPs. wikipedia.org |

| 2009 | Stockholm Convention | Listing of commercial Pentabromodiphenyl ether (c-pentaBDE) in Annex A | Mandates elimination of production and use, with specific time-limited exemptions for recycling. brsmeas.orgpops.int |

| 2017 | Stockholm Convention | Listing of Decabromodiphenyl ether (DecaBDE) in Annex A | Further restricts a related brominated flame retardant. pops.int |

| 2020 | European Union | Withdrawal of recycling exemption for certain PBDEs | Aims to create non-toxic material cycles. foodpackagingforum.org |

Application of Environmental Fate and Bioaccumulation Models in Risk Prioritization

Environmental fate and bioaccumulation models are indispensable tools for understanding and predicting the behavior of chemicals like this compound in the environment. These models integrate a chemical's physical-chemical properties with environmental characteristics to estimate its distribution, persistence, and potential for accumulation in food webs. nih.govrsc.org

Fugacity-based models are commonly employed to predict the partitioning of PBDEs among different environmental compartments such as air, water, soil, and sediment. nih.govresearchgate.net These models have shown that PBDEs, due to their lipophilic nature, have a high affinity for organic carbon in soil and sediment, which act as long-term reservoirs for these contaminants. researchgate.netresearchgate.net The persistence of PBDEs is strongly influenced by their degradation rates in these compartments, which are often not well-characterized. researchgate.net

Multimedia environmental models can simulate the transport and fate of PBDEs on a larger scale, including their potential for long-range atmospheric transport. researchgate.net For instance, a coupled atmospheric transport and multimedia model can be used to estimate emissions and the spatial range of urban contaminants like PBDEs. rsc.org

Bioaccumulation models are crucial for assessing the risk of PBDEs to wildlife and humans. These models can predict the transfer and magnification of these chemicals through aquatic and terrestrial food chains. nih.gov Dynamic bioaccumulation models have been used to simulate the uptake of PBDEs by aquatic organisms, indicating that contaminated sediments can serve as a persistent source of exposure for the food web. nih.gov Biodynamic models can also be used to understand the relative importance of different exposure routes, such as water versus dietary uptake, for organisms like the freshwater amphipod Gammarus pulex. documentsdelivered.com

The outputs of these models, such as predicted environmental concentrations (PECs) and bioaccumulation factors (BAFs), are essential for risk prioritization. By comparing these predicted values with ecotoxicological data, regulators can identify chemicals and exposure scenarios that pose the greatest risk and warrant further investigation or regulatory action. nih.gov

Types of Models Used in PBDE Risk Assessment

| Model Type | Purpose | Key Outputs | Example Application |

|---|---|---|---|

| Fugacity Models | Predicts partitioning between environmental compartments. researchgate.net | Distribution percentages in air, water, soil, sediment. | Estimating the affinity of PBDE congeners for sediments and soils. researchgate.net |

| Multimedia Environmental Models | Simulates transport and fate across different media. researchgate.net | Characteristic travel distance, overall persistence. | Assessing the long-range atmospheric transport potential of PBDEs. researchgate.net |

| Bioaccumulation Models | Estimates uptake and accumulation in organisms and food webs. nih.gov | Bioaccumulation factors (BAFs), biomagnification factors (BMFs). | Predicting PBDE concentrations in lake trout. nih.gov |

| Biodynamic Models | Quantifies the relative contribution of different exposure pathways. documentsdelivered.com | Uptake rates from water and food. | Determining the primary exposure route for BDE-47 in freshwater invertebrates. documentsdelivered.com |

Identification of Knowledge Gaps and Future Research Directions in Environmental Contaminant Science

Despite significant progress in understanding the environmental implications of pentabromodiphenyl ethers, several knowledge gaps remain, guiding the direction of future research. A critical review of the existing literature reveals the need for more comprehensive data and refined models to improve the accuracy of risk assessments. researchgate.netcanada.ca

One major area of uncertainty is the environmental degradation of PBDEs. While they are known to be persistent, the rates and pathways of their breakdown in different environmental matrices are not fully understood. researchgate.net The potential for debromination of higher brominated diphenyl ethers to form more bioaccumulative and toxic lower brominated congeners, such as this compound, is a significant concern that requires further investigation. epa.gov

The long-range atmospheric transport of PBDEs to remote ecosystems also warrants further study. While models suggest limited potential for some congeners, their presence in remote environments indicates that current models may not fully capture all relevant transport mechanisms. researchgate.net

Human exposure pathways and the associated health effects are another critical research area. While ingestion of contaminated food and dust are considered major exposure routes, the relative contributions of different sources need to be better quantified. nih.govnih.gov Further epidemiological and toxicological studies are needed to elucidate the long-term health consequences of exposure to specific PBDE congeners. nih.govnih.govnih.gov

Future research should also focus on the development and validation of more sophisticated environmental models. This includes incorporating factors such as the influence of black carbon on the bioavailability of PBDEs in sediments and improving the parameterization of mass transfer processes. rsc.orgdocumentsdelivered.com Additionally, there is a need for more extensive monitoring data, particularly from understudied regions, to validate model predictions and track the effectiveness of regulatory interventions. acs.org The development of alternatives to PBDEs and a thorough assessment of their environmental and health profiles are also crucial to prevent regrettable substitutions. epa.gov

Q & A

Q. What analytical techniques are recommended for quantifying 2,2',3,4,4'-Pentabromodiphenyl ether in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its sensitivity and specificity. Prior to analysis, biological samples (e.g., plasma, tissues) require extraction using organic solvents (e.g., hexane), followed by fractionation into neutral and phenolic components to isolate metabolites. Cleanup steps, such as silica gel chromatography, are critical to minimize matrix interference. This methodology was validated in mouse plasma studies for related PBDE congeners .

Q. What are the environmental persistence characteristics of this compound?

PBDEs, including this congener, exhibit bioaccumulation and biomagnification in aquatic ecosystems. Sediment core data from the 1970s–1980s shows exponential increases in PBDE levels, followed by stabilization in the 1990s, likely due to regulatory action. However, human breast milk data indicates rising concentrations up to 1997, suggesting ongoing exposure pathways . Bioaccumulation factors vary by trophic level and congener bromination pattern.

Q. What are the primary toxicological endpoints associated with this compound?

Key endpoints include hepatotoxicity (e.g., liver enlargement, enzyme induction), developmental neurotoxicity (e.g., impaired learning in neonatal mice), and thyroid hormone disruption (reduced T4 levels). The lowest-observed-adverse-effect level (LOAEL) for PBDEs is 1 mg/kg/day, derived from rodent studies on structurally similar pentaBDE mixtures .

Q. What regulatory frameworks classify this compound as a persistent organic pollutant (POP)?

this compound is listed under the Stockholm Convention due to its persistence, bioaccumulation potential, and toxicity. Researchers must adhere to strict handling protocols, including waste disposal guidelines and institutional approvals, particularly in jurisdictions like Japan, where it is designated a "first-class specific chemical substance" under the Chemical Substances Control Law .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between in vivo models and in vitro systems?

In vivo metabolism in mice involves three pathways: (1) cleavage of the diphenyl ether bond to form bromophenols (e.g., 2,4-dibromophenol), (2) hydroxylation at para positions, and (3) debromination/hydroxylation. In vitro systems (e.g., hepatic microsomes) may lack full enzymatic activity for debromination, necessitating complementary models. Hydroxylated metabolites, particularly para-HO-PBDEs, exhibit higher endocrine-disrupting activity than the parent compound .

Q. How can researchers resolve contradictions in reported half-lives across species?

Discrepancies arise from interspecies differences in cytochrome P450 activity and excretion rates. Controlled toxicokinetic studies with isotopic labeling (e.g., ¹⁴C-BDE-85) can track parent compound and metabolite clearance. For example, BDE-153, a hexaBDE congener, showed prolonged retention in mice compared to other PBDEs, highlighting the need for congener-specific models .

Q. What experimental designs are effective for differentiating direct toxicity from metabolite-mediated effects?

Co-administration of metabolic inhibitors (e.g., 1-aminobenzotriazole for CYP450) with the parent compound can isolate parent-specific toxicity. Parallel dosing of synthesized metabolites (e.g., 4-HO-PBDE) in cell cultures or animal models allows direct comparison of effects. Thyroid receptor binding assays and transcriptomic profiling further elucidate mechanism-specific pathways .

Q. What are the challenges in extrapolating rodent toxicokinetic data to human risk assessment?

Rodent studies often use bolus dosing, whereas humans experience chronic, low-level exposure. Physiologically based pharmacokinetic (PBPK) modeling can adjust for differences in body fat distribution, lactation-mediated excretion, and metabolic rates. Additionally, epidemiological studies measuring PBDEs in maternal serum and cord blood provide critical data for validating animal-derived LOAELs .

Methodological Notes

- Data Gaps : Limited congener-specific studies on this compound necessitate reliance on structurally related PBDEs (e.g., BDE-99) for mechanistic insights.

- Quality Control : Use certified reference materials (e.g., NIST SRM 2585 for house dust) to validate analytical protocols and ensure reproducibility .

- Ethical Compliance : Adhere to Stockholm Convention guidelines for POPs research, including minimizing environmental release during laboratory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.